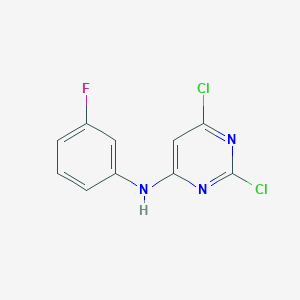
2,6-Dichloro-N-(3-fluorophenyl)pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-N-(3-fluorophenyl)pyrimidin-4-amine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-N-(3-fluorophenyl)pyrimidin-4-amine typically involves the reaction of 2,6-dichloropyrimidine with 3-fluoroaniline. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic aromatic substitution, where the amino group of 3-fluoroaniline displaces one of the chlorine atoms on the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2,6-Dichloro-N-(3-fluorophenyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts (Pd) with bases like potassium carbonate (K2CO3) in solvents like DMF or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of substituted pyrimidines, while coupling reactions can produce biaryl or heteroaryl compounds.
科学的研究の応用
2,6-Dichloro-N-(3-fluorophenyl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with anticancer, antiviral, or antibacterial properties.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.
Materials Science: It is employed in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 2,6-Dichloro-N-(3-fluorophenyl)pyrimidin-4-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it could inhibit tyrosine kinases, which are enzymes that play a crucial role in cell signaling and cancer progression. The compound’s interaction with these molecular targets can disrupt cellular processes and lead to therapeutic effects.
類似化合物との比較
Similar Compounds
2,6-Dichloropyrimidine: A precursor in the synthesis of 2,6-Dichloro-N-(3-fluorophenyl)pyrimidin-4-amine.
3-Fluoroaniline: Another precursor used in the synthesis.
2,6-Dichloro-N-phenylpyrimidin-4-amine: A similar compound without the fluorine substitution on the phenyl ring.
Uniqueness
This compound is unique due to the presence of both chlorine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design and other applications.
特性
CAS番号 |
825647-50-5 |
|---|---|
分子式 |
C10H6Cl2FN3 |
分子量 |
258.08 g/mol |
IUPAC名 |
2,6-dichloro-N-(3-fluorophenyl)pyrimidin-4-amine |
InChI |
InChI=1S/C10H6Cl2FN3/c11-8-5-9(16-10(12)15-8)14-7-3-1-2-6(13)4-7/h1-5H,(H,14,15,16) |
InChIキー |
LBSFVOUKVDQOGU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)F)NC2=CC(=NC(=N2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Chloro-2-[(2-ethyl-1H-imidazol-1-yl)methyl]aniline](/img/structure/B12929862.png)
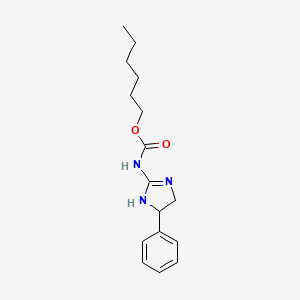
![[(5-Ethyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12929866.png)

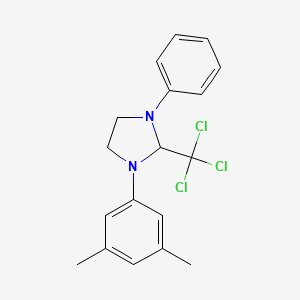
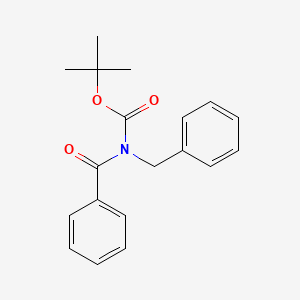
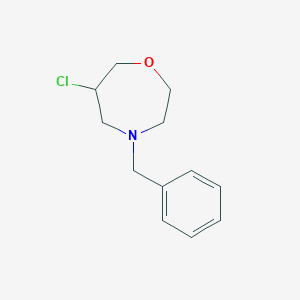
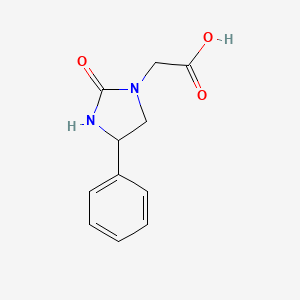
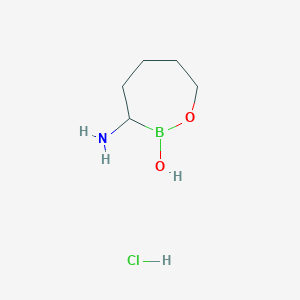
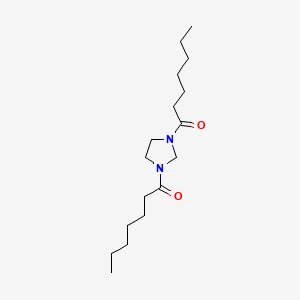
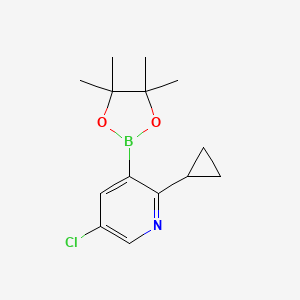
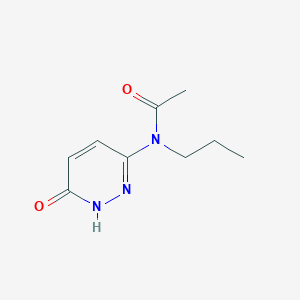
![Methyl 6-cyano-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate](/img/structure/B12929937.png)
